

Application Notes and Protocols for Driselase-Mediated Protoplast Isolation from Arabidopsis thaliana

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Compound of Interest		
Compound Name:	Driselase	
Cat. No.:	B13393941	Get Quote

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Introduction

The isolation of viable protoplasts, plant cells devoid of their rigid cell wall, is a fundamental technique in plant biology and biotechnology. It provides a versatile platform for a myriad of applications, including transient gene expression studies, single-cell transcriptomics, genome editing, and subcellular localization of proteins. Arabidopsis thaliana serves as a model organism for many of these studies due to its well-characterized genome and rapid life cycle.

Driselase, a commercially available enzyme mixture derived from the fungus Irpex lacteus or Basidiomycetes sp., is a potent tool for the enzymatic digestion of plant cell walls.[1] It contains a complex cocktail of hydrolytic enzymes, primarily cellulases, hemicellulases, and pectinases, which work synergistically to break down the main components of the plant cell wall.[2][3] This application note provides a detailed protocol for the isolation of protoplasts from Arabidopsis thaliana using a **Driselase**-based enzyme solution, along with quantitative data and visual guides to facilitate successful implementation.

Data Presentation

The successful isolation of a high yield of viable protoplasts is dependent on the precise composition of the enzyme solution and the optimization of digestion conditions. While a direct



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comparative study on the effect of varying **Driselase** concentrations specifically on Arabidopsis thaliana protoplast yield is not readily available in the reviewed literature, a protocol for root protoplasts specifies the use of 0.6% **Driselase** in combination with other enzymes. The following tables provide a summary of typical enzyme solution compositions and reported protoplast yields from various protocols.

Table 1: Composition of Enzyme Solutions for Arabidopsis thaliana Protoplast Isolation



Component	Concentration (Leaf Protoplasts)	Concentration (Root Protoplasts)	Purpose
Cellulase R10	1.0% - 1.5% (w/v)	0.9% (w/v)	Digests cellulose microfibrils in the cell wall.
Macerozyme R10	0.25% - 0.4% (w/v)	0.4% (w/v)	Contains pectinases that break down the middle lamella, separating cells.
Driselase	Not specified in these leaf protocols	0.6% (w/v)	A complex mixture of cellulases, hemicellulases, and pectinases for broadspectrum cell wall degradation.[2][3]
Pectinase	Not always included	0.5% (w/v)	Specifically targets and degrades pectin.
Mannitol	0.4 M - 0.8 M	-	Osmotic stabilizer to prevent protoplast lysis.
MES Buffer	10 mM - 20 mM	5 mM	Maintains a stable pH (typically 5.7) optimal for enzyme activity.
KCI	1 mM - 20 mM	-	Salt to maintain osmotic balance.
CaCl ₂	0.5 mM - 10 mM	-	Salt to maintain membrane integrity.
BSA	0.1% (w/v)	-	Bovine Serum Albumin, acts as a protein stabilizer.
W5m salts	-	As osmotic adjustment	A salt solution containing Ca(NO ₃) ₂ ,



			NaCl, KCl, glucose, and MES.
Sucrose	-	1 g/L	Osmotic stabilizer and carbon source.

Table 2: Reported Protoplast Yields from Arabidopsis thaliana

Tissue Source	Enzyme Combination	Protoplast Yield (protoplasts/g fresh weight)	Viability	Reference
Leaves	Cellulase R-10, Macerozyme R- 10	1-2 x 10 ⁷	>90%	[4]
Roots	Cellulase, Macerozyme, Pectinase, Driselase	$1.5 \times 10^6 \pm 0.2 \times 10^6$ from 250 mg of shoot	High	[5]
Leaves (Tape- Arabidopsis Sandwich)	Cellulase R-10, Macerozyme R- 10	2.5 - 4.5 x 10 ⁶	85-95%	[6]

Experimental Protocols

This section provides a detailed methodology for the isolation of protoplasts from Arabidopsis thaliana leaves. The protocol is a synthesis of established methods and should be optimized for specific experimental needs.

Materials and Reagents

- Arabidopsis thaliana plants (3-4 weeks old, grown under low light conditions)
- Enzyme Solution (see Table 1 for a typical leaf protocol, prepare fresh)



- W5 Solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)
- MMg Solution (0.4 M Mannitol, 15 mM MgCl₂, 4 mM MES, pH 5.7)
- Sterile razor blades or scalpels
- · Petri dishes
- 50 mL conical tubes
- Nylon mesh filters (e.g., 70-100 μm)
- Swinging bucket centrifuge
- Hemocytometer or cell counter
- Microscope

Step-by-Step Protocol

- Plant Material Preparation:
 - Select healthy, fully expanded leaves from 3-4 week old Arabidopsis thaliana plants.
 - Using a sharp, sterile razor blade, gently slice the leaves into thin strips (approximately
 0.5-1 mm wide). This increases the surface area for enzyme digestion.
- Enzymatic Digestion:
 - Immediately transfer the leaf strips into a petri dish containing freshly prepared Enzyme
 Solution. Ensure the leaf strips are fully submerged.
 - Vacuum infiltrate the leaf strips for 10-30 minutes to facilitate enzyme penetration into the tissue.
 - Incubate the petri dish in the dark at room temperature (23-25°C) for 3-16 hours with gentle shaking (40-50 rpm). The optimal digestion time may vary depending on the age of the plants and specific enzyme activities, and should be determined empirically.[5][7]



Protoplast Release and Filtration:

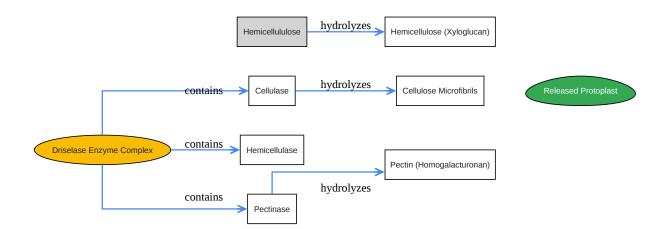
- After incubation, gently swirl the petri dish to release the protoplasts from the digested tissue.
- To aid in release, you can gently pipette the solution up and down with a wide-bore pipette tip.
- Filter the protoplast suspension through a nylon mesh filter into a sterile 50 mL conical tube to remove undigested debris.

Protoplast Purification:

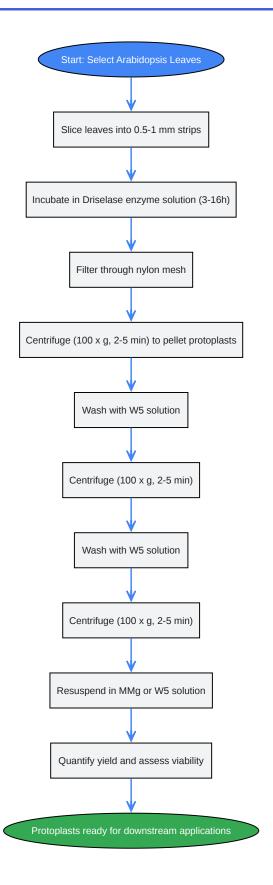
- Centrifuge the filtered protoplast suspension at 100 x g for 2-5 minutes in a swinging bucket centrifuge. A green pellet of protoplasts should be visible at the bottom of the tube.
- Carefully remove the supernatant.
- Gently resuspend the protoplast pellet in 10 mL of W5 solution.
- Repeat the centrifugation and washing step with W5 solution two more times to remove residual enzymes.
- For some applications, a final wash and resuspension in MMg solution is recommended.
- Quantification and Viability Assessment:
 - Resuspend the final protoplast pellet in a known volume of MMg or W5 solution.
 - Use a hemocytometer to count the number of protoplasts and calculate the yield (protoplasts per gram of fresh weight).
 - Protoplast viability can be assessed using fluorescein diacetate (FDA) staining, where viable cells fluoresce green under a fluorescence microscope.

Mandatory Visualizations Signaling Pathway of Driselase Action









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